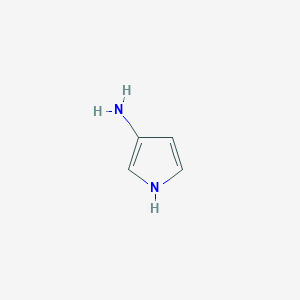

1H-pyrrol-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1H-pyrrol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-4-1-2-6-3-4/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUGGYPDCQZJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435909 | |

| Record name | 1H-pyrrol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29212-49-5 | |

| Record name | 1H-pyrrol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Pyrrol 3 Amine Derivatives

Classical and Established Synthetic Routes

Traditional methods for constructing pyrrole (B145914) rings and introducing amine functionalities remain fundamental in organic synthesis. These routes are often characterized by their reliability and well-understood mechanisms.

A direct and common method for creating a pyrrole-amine linkage involves the nucleophilic substitution reaction between a pyrrole and an alkyl halide bearing an amine group. For instance, the synthesis of 3-(1H-pyrrol-1-yl)propan-1-amine is typically achieved by reacting pyrrole with 3-chloropropylamine (B7771022) under basic conditions. vulcanchem.com In this reaction, a base such as potassium carbonate or sodium hydride is used to deprotonate the pyrrole, enhancing its nucleophilicity. The resulting pyrrolide anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond. wikipedia.org The reaction is often conducted in polar aprotic solvents at temperatures ranging from room temperature to 90°C to optimize the yield.

Reductive amination is a versatile two-step process that converts carbonyl compounds into amines. pearson.com This method can be adapted for the synthesis of 1H-pyrrol-3-amine derivatives. The process begins with the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate. pearson.compressbooks.pub This intermediate is then reduced to the corresponding amine using a suitable reducing agent. pressbooks.pub

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com This strategy can be applied to pyrrole precursors; for example, polysubstituted pyrrole compounds containing an amino group can be synthesized through the reductive amination of a 3-nitropyrrole (B1211435) precursor. google.com This approach allows for the introduction of various substituents onto the amine nitrogen by choosing the appropriate primary or secondary amine in the initial step. masterorganicchemistry.com

The Paal-Knorr synthesis is one of the most classical and widely used methods for preparing pyrroles. ajrconline.orgorganic-chemistry.org The fundamental reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions, to form a substituted pyrrole. organic-chemistry.orgpharmaguideline.com While the traditional Paal-Knorr reaction is most often used to generate N-substituted pyrroles, modifications and modern variants have expanded its scope. ekb.eg

Numerous catalysts, including various Lewis acids like FeCl₃, CaCl₂, and ZrCl₄, have been employed to improve yields and reaction conditions, sometimes allowing the reaction to proceed in greener solvents like water or even under solvent-free conditions. beilstein-journals.orgmdpi.com For the direct synthesis of 3-aminopyrrole derivatives, more advanced strategies are required. One such method is a rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, which provides access to polysubstituted 3-aminopyrrole derivatives. organic-chemistry.org

| Catalyst | Amine Substrate | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₃·7H₂O (2 mol%) | Alkyl-, aryl-, sulfonyl-, aroylamines | Water | 60 °C | 74–98 | beilstein-journals.org |

| P₂O₅ | Aliphatic/aromatic amines, sulfonamides | Toluene | 110 °C | 46–100 | beilstein-journals.org |

| Squaric acid | Various amines | Water, DEC, PEG | Thermal/Ultrasonic | 85–97 | beilstein-journals.org |

| None (Catalyst-free) | Aromatic amines | Solvent-free | - | 66–94 | beilstein-journals.org |

| CATAPAL 200 (Alumina) | Aniline (B41778) derivatives | Solvent-free | 70 °C, 15-30 min | 80-97 | mdpi.com |

Reductive Amination Strategies for this compound Derivatives

Multicomponent Reaction Approaches to this compound Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govacs.org These reactions are highly efficient and atom-economical, making them attractive for generating molecular diversity. acs.org

The 1H-pyrrol-3(2H)-one core is a key structural motif in various bioactive molecules. researchgate.net Three-component reactions have emerged as a direct route to these scaffolds. One reported method involves a base-mediated [3+2] cycloaddition of amino acid esters, aldehydes, and terminal alkynes. researchgate.netresearchgate.net The reaction proceeds through the formation of a propargylamine (B41283) precursor, which then undergoes a base-mediated conversion to a 1-azadiene, followed by an in-situ cycloaddition to yield the 1H-pyrrol-3(2H)-one structure. researchgate.net

Another efficient one-pot, three-component strategy for synthesizing 1H-pyrrol-3(2H)-ones involves the reaction of 2,3-diketo esters, amines, and ketones. acs.org This method, using trifluoroacetic acid (TFA) as an additive in acetonitrile, provides a straightforward process with good functional group tolerance to build a library of these heterocyclic compounds in moderate to good yields. acs.org

The development of both catalyzed and metal-free protocols has significantly advanced the synthesis of N-substituted pyrroles, offering milder conditions, higher efficiency, and broader substrate scope.

Catalyzed Protocols: A variety of transition metals have been shown to effectively catalyze the synthesis of substituted pyrroles. A rhodium(III)-catalyzed C–H activation/[3+2] annulation between enaminones and vinylene carbonate provides an efficient route to N-substituted 3-carbonylpyrroles. rsc.org Nickel-catalyzed protocols allow for the synthesis of N-substituted pyrroles from butene-1,4-diols or butyne-1,4-diols and a range of aryl- and alkylamines, with yields up to 90%. acs.org Copper-catalyzed three-component domino reactions of aldehydes, ketones, and alkyl isocyanoacetates have also been developed for the regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles. rsc.org

| Reaction Type | Components | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Amino acid esters, aldehydes, terminal alkynes | Base-mediated | 1H-pyrrol-3(2H)-ones | - | researchgate.net |

| Three-Component Reaction | 2,3-Diketo esters, amines, ketones | Trifluoroacetic acid (TFA) | 1H-pyrrol-3(2H)-ones | Moderate to good | acs.org |

| [3+2] Annulation | Enaminones, vinylene carbonate | [Cp*RhCl₂]₂/Cu(OAc)₂ | N-substituted 3-carbonylpyrroles | Good | rsc.org |

| Domino Reaction | Aldehydes, ketones, alkyl isocyanoacetates | Copper | 2,3,4-Trisubstituted 1H-pyrroles | 48-90 | rsc.org |

Metal-Free Protocols: In line with the principles of green chemistry, metal-free synthetic routes are highly desirable. An efficient method for synthesizing N-substituted pyrroles involves the reductive coupling of nitroarenes and diketones over heterogeneous metal-free, nitrogen-doped mesoporous carbon catalysts. nih.govacs.org This system works under mild conditions and tolerates a wide range of sensitive functional groups. nih.govacs.org Another novel, transition-metal-free, one-pot methodology synthesizes various substituted NH-pyrroles from secondary alcohols and 2-aminoalcohols. organic-chemistry.orgacs.org This reaction utilizes an Oppenauer oxidation with benzophenone, followed by in-situ condensation and oxidative cyclization to form the pyrrole ring. organic-chemistry.orgacs.org Furthermore, sequential multicomponent reactions catalyzed by simple organic molecules like proline have been developed for the synthesis of N-arylpyrrole-3-carbaldehydes under mild, metal-free conditions. rsc.org

Base-Mediated Multicomponent Cycloaddition Reactions for Exocyclic 1H-Pyrrol-3(2H)-ones

A significant advancement in the synthesis of complex pyrrole structures is the development of multicomponent reactions (MCRs). These reactions offer a streamlined approach to building molecular complexity from simple, readily available starting materials in a single step. Recently, a one-pot, three-component, base-mediated [3+2] cycloaddition reaction has been reported for the synthesis of exocyclic 1H-pyrrol-3(2H)-ones. researchgate.netresearchgate.net This method utilizes amino acid esters, aldehydes, and terminal alkynes to construct the pyrrole core. researchgate.net

The reaction proceeds through a proposed mechanism involving the initial formation of an imine from the amino acid ester and the aldehyde. researchgate.net This is followed by the nucleophilic addition of the alkyne to the imine, forming a propargylamine intermediate. researchgate.netresearchgate.net Under basic conditions, this intermediate undergoes prototropic isomerization to a 1-azadiene. researchgate.netresearchgate.net Concurrently, an in-situ formation of a ketene (B1206846) is thought to occur, which then participates in a [3+2] cycloaddition with the 1-azadiene to yield the final exocyclic 1H-pyrrol-3(2H)-one product. researchgate.net The isolation of the propargylamine intermediate has provided evidence for this mechanistic pathway. researchgate.net

This methodology has proven to be versatile, allowing for the synthesis of a variety of substituted 1H-pyrrol-3(2H)-ones with good to excellent yields. researchgate.net The use of readily available starting materials and the operational simplicity of this one-pot procedure make it a highly attractive and efficient strategy for accessing these complex heterocyclic scaffolds.

Asymmetric Synthesis of Chiral 1H-Pyrrol-3(2H)-one Derivatives

The development of asymmetric methods to access chiral 1H-pyrrol-3(2H)-ones is of great importance, as these structures are key components of many natural products and bioactive molecules. nih.gov One notable approach involves a two-step protocol starting from 2,3-diketoesters. nih.govresearchgate.netrsc.org This method combines an L-proline catalyzed aldol (B89426) reaction with a benzilic acid rearrangement to produce 1H-pyrrol-3(2H)-ones with excellent enantiomeric excess (up to 99% ee). nih.govrsc.org

The key to this strategy is the asymmetric aldol reaction between a 2,3-diketoester and an aldehyde, a transformation that had not been extensively studied previously. nih.gov The L-proline catalyst effectively controls the stereochemistry of the aldol addition, leading to a chiral intermediate. nih.gov Subsequent treatment of this intermediate induces a benzilic acid rearrangement, which results in the formation of the desired chiral 1H-pyrrol-3(2H)-one ring system. nih.gov While the yields are reported as moderate, the exceptionally high enantioselectivity makes this a valuable method for obtaining optically pure pyrrolidinone derivatives. nih.gov

Another strategy for the asymmetric synthesis of related chiral pyrrolizine-based triheterocycles involves an organocatalytic cascade aza-Michael–aldol reaction of α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles. researchgate.net This reaction, catalyzed by a chiral squaramide, produces highly functionalized products with three contiguous stereogenic centers, including two quaternary centers, in high yields and with excellent diastereoselectivities and enantioselectivities (up to 95% ee). researchgate.net

Mechanistic Investigations of Novel Synthetic Pathways

Elucidation of Reaction Intermediates in Pyrrole-Forming Reactions

Understanding the mechanistic pathways of pyrrole formation is crucial for the development of new and improved synthetic methods. The isolation and characterization of reaction intermediates play a pivotal role in this endeavor. For instance, in the base-mediated multicomponent synthesis of exocyclic 1H-pyrrol-3(2H)-ones, the successful isolation of the propargylamine intermediate provided strong support for the proposed reaction cascade involving imine formation, nucleophilic addition, and subsequent cycloaddition. researchgate.netresearchgate.net

In other pyrrole syntheses, the formation of α-aminocarbonyl compounds as key precursors has been identified. researchgate.net These intermediates can undergo aldol-type condensations followed by cyclization and dehydration to form the pyrrole ring, a process reminiscent of the Knorr pyrrole synthesis. researchgate.net The use of isotopic labeling studies has been instrumental in tracing the origins of the atoms within the final pyrrole structure, confirming the involvement of specific intermediates. researchgate.net

Furthermore, the confinement of pyrrole polymerization reactions within metal-organic frameworks (MOFs) has allowed for the direct visualization of highly reactive intermediates. nih.gov This technique has enabled the capture and crystallographic characterization of species like terpyrrole cationic intermediates, providing unprecedented insight into the initial stages of pyrrole polymerization and the supramolecular interactions that stabilize these transient species. nih.gov

Analysis of Regioselectivity and Stereoselectivity in this compound Derivative Synthesis

The control of regioselectivity and stereoselectivity is a central theme in modern organic synthesis, and the preparation of this compound derivatives is no exception. In the synthesis of substituted pyrroles, the choice of catalyst and reaction conditions can profoundly influence the regiochemical outcome. For example, the acylation of 1-(phenylsulfonyl)pyrrole (B93442) can be directed to either the 2- or 3-position by selecting between BF3·OEt2 or AlCl3 as the Lewis acid catalyst, respectively. researchgate.net

In the context of multicomponent reactions, the inherent reactivity of the starting materials and intermediates dictates the regioselectivity of the final product. For the [3+2] cycloaddition leading to exocyclic 1H-pyrrol-3(2H)-ones, the regiochemistry is controlled by the electronic nature of the 1-azadiene and the ketene intermediates. researchgate.net

The stereoselectivity of these reactions is often governed by the chiral catalyst or auxiliary employed. As discussed in the asymmetric synthesis section, the use of L-proline as an organocatalyst in the aldol reaction of 2,3-diketoesters provides excellent enantiocontrol. nih.gov Similarly, chiral squaramide catalysts have been shown to be highly effective in controlling the stereochemical outcome of cascade reactions to form complex chiral pyrrolizine structures. researchgate.net Computational studies are also increasingly being used to understand and predict the regioselectivity and stereoselectivity of these complex transformations, providing a powerful tool for reaction design and optimization. acs.org

Chemical Reactivity and Mechanistic Pathways of 1h Pyrrol 3 Amine Derivatives

Fundamental Reaction Types Involving the 1H-Pyrrol-3-amine Moiety

The reactivity of the this compound core can be broadly categorized into reactions involving the aminopyrrole structure as a whole, including oxidation and reduction, and those targeting the specific functionalities of the pyrrole (B145914) ring or the amine group, such as nucleophilic substitution.

Oxidation Reactions of Aminopyrroles

Aminopyrroles are susceptible to oxidation, and the course of the reaction is highly dependent on the substituents present on the pyrrole ring and the oxidizing agent employed. For instance, some aminopyrrole derivatives can be oxidized to form the corresponding oxides using reagents like potassium permanganate (B83412) or hydrogen peroxide. In a multi-component reaction leading to penta-substituted 2-aminopyrroles, oxidation of intermediate pyrrolines to the final pyrrole product is achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This step is crucial for the aromatization of the newly formed ring. nih.gov

Reduction Reactions of Substituted Pyrrol-3-amines

The reduction of substituted pyrrol-3-amines can lead to various hydrogenated pyrrole derivatives. Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can be employed for these transformations. For example, the reduction of nitro-substituted pyrrole precursors is a key step in the synthesis of some aminopyrrole derivatives. Tin(II) chloride dihydrate in boiling ethyl acetate (B1210297) has been used to reduce nitro groups to amino groups on the pyrrole ring. nih.gov Furthermore, the reduction of pyrrole esters and amides can yield pyrrolines, with the regioselectivity being influenced by the position of the electron-withdrawing group. wikipedia.org The Knorr pyrrole synthesis, a classic method for preparing substituted pyrroles, involves the in situ reduction of an oxime to an amine using zinc dust in acetic acid. wikipedia.org

Nucleophilic Substitution Reactions on the Pyrrole Ring and Amine Group

Both the pyrrole ring and the exocyclic amine group of this compound can participate in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen of the amine group makes it a potent nucleophile. msu.edu This reactivity is exploited in the synthesis of various derivatives. For example, the amine group can react with alkyl halides or acyl chlorides.

The pyrrole ring itself, being electron-rich, is more susceptible to electrophilic substitution. libretexts.org However, nucleophilic substitution on the pyrrole ring can occur, particularly when the ring is substituted with strong electron-withdrawing groups or in the presence of a good leaving group. The reaction of 3-aminopyrrole with various chloropyrimidines has been studied, demonstrating that substitution occurs exclusively at the 3-amino group. arkat-usa.org In these reactions, the pyrimidine (B1678525) ring is activated towards nucleophilic attack by the aminopyrrole. arkat-usa.org

Intrinsic Reactivity of the Pyrrole Ring and Amine Substituent Effects

The pyrrole ring is an aromatic system containing five members, with the nitrogen atom contributing its lone pair of electrons to the π-system. fiveable.me This delocalization of electrons makes the pyrrole ring more electron-rich than benzene (B151609) and, consequently, more reactive towards electrophiles. libretexts.orgpressbooks.pub The amine substituent at the 3-position further influences this reactivity.

The amino group is an activating, electron-donating group through resonance, which increases the electron density of the pyrrole ring, particularly at the C2, C4, and C5 positions. vulcanchem.com This enhanced nucleophilicity makes the ring highly susceptible to electrophilic attack. Conversely, the electron-withdrawing inductive effect of the nitrogen atom in the ring slightly deactivates the ring towards electrophiles compared to a simple amine. libretexts.org

Interaction Mechanisms with Defined Molecular Targets

The structural features of this compound derivatives, particularly the presence of the pyrrole ring and the amino group, enable them to interact with various biological targets. vulcanchem.com The amine group can act as a hydrogen bond donor and acceptor, which is a crucial interaction in many biological systems. vulcanchem.com

For instance, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed as potential tyrosine kinase inhibitors. nih.gov Molecular docking studies have shown that these compounds can form stable complexes with the ATP-binding domains of EGFR and VEGFR2, suggesting a potential mechanism for their antitumor activity. nih.gov The interaction often involves the formation of hydrogen bonds between the aminopyrrole moiety and amino acid residues in the active site of the enzyme. nih.gov

Furthermore, some pyrrole derivatives have been investigated for their ability to interact with DNA. The planar nature of the pyrrole ring allows for intercalation between DNA base pairs, while the substituents can interact with the grooves of the DNA helix.

Tautomeric Equilibria Studies of 1H-Pyrrol-3-ol and Related Forms

Tautomerism is a significant aspect of the chemistry of substituted pyrroles. In the case of 1H-pyrrol-3-ol, it exists in tautomeric equilibrium with 3H-pyrrol-3-one. vulcanchem.com Density functional theory (DFT) calculations have shown that the aromatized 1H-pyrrol-3-ol form is generally more thermodynamically stable than the 3H-pyrrol-3-one intermediate. vulcanchem.com

A similar tautomeric relationship can be considered for this compound, which can exist in equilibrium with its imine tautomer, 1H-pyrrol-3(2H)-imine. Protonation studies of 3-aminopyrrole have revealed the existence of two distinct tautomeric cations: the 1H-pyrrol-3-aminium cation (formed by protonation on the exocyclic amine) and the 1H-pyrrol-3(2H)-iminium cation (a σ-complex formed by protonation at the C-2 position). acs.org Both of these tautomers have been isolated as their tetrakis(pentafluorophenyl)borate (B1229283) salts, providing a clear example of desmotropy. acs.org The relative stability of these tautomers in solution is influenced by the solvent, with the aminium tautomer being favored in hydrogen-bonding solvents. acs.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. pearson.com For 1H-pyrrol-3-amine, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment: the amine (-NH₂), the pyrrole (B145914) N-H, and the three protons on the pyrrole ring (H-2, H-4, and H-5). The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the primary amine (-NH₂) typically appear as a broad signal, with a chemical shift that can vary, generally between 0.5 and 5.0 ppm, depending on solvent, concentration, and temperature. orgchemboulder.com The proton attached to the pyrrole nitrogen (N-H) is also expected to be a broad singlet. The protons on the aromatic pyrrole ring are anticipated in the region of approximately 6.0 to 7.0 ppm. For instance, in a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the pyrrole C-H protons appear as a singlet at 5.98 ppm, while the amine (NH₂) protons are observed as a broad singlet at 4.17 ppm. mdpi.com In another related structure, synthesized aminopyrrole derivatives showed a D₂O exchangeable signal for the amino function at δ = 6.11 ppm. researchgate.net The addition of deuterium (B1214612) oxide (D₂O) to the NMR sample would cause the signals from the N-H and -NH₂ protons to disappear, a common method for confirming their presence.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Pyrrole N-H | Variable, broad | Singlet | Signal disappears upon D₂O exchange. |

| Pyrrole C-H (H-2, H-4, H-5) | ~6.0 - 7.0 | Doublet, Triplet | Splitting patterns arise from coupling with adjacent ring protons. |

| Amine (-NH₂) | ~0.5 - 5.0, broad | Singlet | Position and width are concentration and solvent dependent; signal disappears upon D₂O exchange. orgchemboulder.com |

This table presents expected values for this compound based on general principles and data from related compounds.

The broadband-decoupled ¹³C NMR spectrum of this compound should exhibit four distinct signals, corresponding to the four unique carbon atoms in the molecule (C-2, C-3, C-4, and C-5), assuming C-4 and C-5 are non-equivalent. The carbon atom bearing the amino group (C-3) would be significantly influenced by the nitrogen's electronegativity. The other pyrrole ring carbons are expected in the aromatic region.

Studies on substituted 3-aminopyrroles and related derivatives provide insight into the expected chemical shifts. doi.org For example, the ¹³C NMR spectrum of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine showed the pyrrole CH carbon at 108.8 ppm and the carbon attached to the methyl group at 129.5 ppm. mdpi.com In a study of a red 1H-pyrrol-3(2H)-one, carbon signals for the pyrrole-like ring were observed between 109 and 154 ppm. acs.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methine (-CH) carbons and quaternary carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| C-3 (C-NH₂) | Variable | Shift is directly influenced by the attached amino group. |

| C-2, C-4, C-5 | ~100 - 140 | Resonances are in the typical region for aromatic and heteroaromatic carbons. abdn.ac.uk |

This table presents expected values for this compound based on general principles and data from related compounds.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula.

For this compound, HRMS would be used to verify its molecular formula of C₄H₆N₂. The calculated exact mass of the protonated molecule, [M+H]⁺, serves as a benchmark for experimental results. The high accuracy of HRMS is demonstrated in the analysis of various polysubstituted 3-aminopyrroles, where the experimentally found mass typically aligns with the calculated mass to within 0.0001 atomic mass units. amazonaws.com

| Parameter | Value |

| Molecular Formula | C₄H₆N₂ |

| Molecular Weight | 82.10 g/mol |

| Calculated Exact Mass [M+H]⁺ | 83.06092 Da |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine (-NH₂) and the secondary amine (pyrrole N-H) functional groups.

Key expected absorptions include:

N-H Stretching: As a primary amine, the -NH₂ group will exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com The pyrrole N-H bond will also show a stretching vibration in this area.

N-H Bending: A characteristic N-H bending (scissoring) vibration for the primary amine is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond is anticipated to appear in the 1335-1250 cm⁻¹ range for aromatic amines. orgchemboulder.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) |

| Stretch | Pyrrole (N-H) | ~3400 - 3300 |

| Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| Stretch | Aromatic C-N | 1335 - 1250 |

| Wag | Primary Amine (-NH₂) | 910 - 665 |

This table presents expected values based on established IR spectroscopy correlation charts. orgchemboulder.com

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of atomic positions, bond lengths, bond angles, and torsional angles can be constructed.

While specific crystallographic data for the parent this compound is not widely published, the technique would be invaluable for understanding its solid-state conformation. Given the presence of both hydrogen bond donors (the pyrrole N-H and the amine -NH₂) and a hydrogen bond acceptor (the amine nitrogen), it is highly probable that this compound would form an extended supramolecular assembly in the solid state through intermolecular hydrogen bonding. These interactions could lead to the formation of dimers, chains, or more complex three-dimensional networks, which dictate the crystal packing and physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly applicable to compounds with conjugated π-electron systems, such as the pyrrole ring in this compound. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying systems of pharmaceutical interest. mdpi.com DFT calculations focus on the electron density to determine a molecule's ground-state energy and other electronic properties.

A fundamental aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilic nature, while the LUMO signifies its ability to accept electrons, indicating its electrophilic nature. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

For 1H-pyrrol-3-amine , the aromatic pyrrole (B145914) ring constitutes a π-conjugated system. The nitrogen atom of the amine group at the C3 position is expected to donate electron density into this system through resonance, influencing the energy levels of the molecular orbitals. A DFT study would precisely quantify the energies of the HOMO and LUMO and map their electron density distributions. It is hypothesized that the HOMO would show significant electron density localized on the pyrrole ring and the exocyclic amine group, confirming the electron-donating character of the amine substituent. The LUMO, in contrast, would likely be distributed across the π-system of the ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

This table illustrates the type of data that would be generated from a DFT analysis of This compound . The values are for illustrative purposes only.

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -5.50 | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |

| LUMO Energy | -0.25 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.25 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations are highly effective for simulating these spectra, which aids in the assignment of experimental vibrational bands to specific atomic motions. mdpi.comnepjol.info By calculating the harmonic frequencies, one can predict the positions of vibrational peaks corresponding to stretching, bending, and torsional modes within the molecule. frontiersin.org

A computational analysis of This compound would yield a predicted vibrational spectrum. Key vibrational modes of interest would include:

N-H stretching of the pyrrole ring and the amine group.

C-N stretching of the amine substituent.

C=C and C-C stretching within the pyrrole ring.

In-plane and out-of-plane bending modes of C-H and N-H bonds.

Comparing the simulated spectrum of a single molecule (monomer) with that of a dimer or larger cluster could also reveal the influence of intermolecular hydrogen bonding, particularly involving the amine and pyrrole nitrogens, which would manifest as shifts in the N-H stretching frequencies. nepjol.info

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)

This table shows examples of vibrational frequencies that would be calculated using DFT. The values are hypothetical.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Symmetric N-H Stretch | Amine (-NH₂) | 3450 |

| Asymmetric N-H Stretch | Amine (-NH₂) | 3360 |

| N-H Stretch | Pyrrole (>N-H) | 3300 |

| C=C Stretch | Pyrrole Ring | 1580 |

| C-N Stretch | Aryl-Amine | 1280 |

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. frontiersin.orgipme.ru The NLO response of a material arises from its interaction with intense electromagnetic fields, like those from a laser. frontiersin.org Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating their polarizability (α) and first hyperpolarizability (β). ipme.ruanalis.com.my Molecules with significant NLO response often possess a large dipole moment and a small HOMO-LUMO gap, features typically found in asymmetric molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. ipme.ru

While This compound is a relatively small molecule, the presence of the electron-donating amine group on the π-electron-rich pyrrole ring could give rise to modest NLO properties. A DFT calculation would quantify the components of the polarizability and hyperpolarizability tensors to predict its potential as an NLO material.

Simulated Vibrational Spectra and Comparative Analysis

Molecular Docking Studies for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for modeling the interaction between a ligand, such as this compound or its derivatives, and the binding site of a target protein. The primary goal is to predict the binding mode and estimate the binding affinity, which is often expressed as a scoring function value, such as binding energy in kcal/mol. ijcce.ac.irrsc.org A lower, more negative binding energy value typically indicates a stronger and more stable interaction. nih.govmalvernpanalytical.com

While specific molecular docking studies focused exclusively on the parent this compound are not extensively published, research on its derivatives provides a clear indication of the pyrrole scaffold's interaction capabilities. The core structure, featuring a hydrogen-bond-donating amino group and an aromatic pyrrole ring, allows for a range of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are critical for ligand-receptor binding. nih.govmalvernpanalytical.com

For instance, docking studies on Schiff bases derived from pyrrole have been performed to evaluate their binding to various protein targets. In one study, a Schiff base of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile formed a stable complex with polo-like kinase 1, exhibiting a strong binding affinity of -8.9 kcal/mol. ijcce.ac.ir Another investigation involving a Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, demonstrated significant binding affinity with various microbial protein targets, which was attributed to favorable hydrogen bonding and hydrophobic interactions. nih.gov These studies underscore the capacity of the pyrrole amine structure to serve as a foundation for designing ligands with high target affinity. The binding affinity is a measure of the strength of the interaction between a ligand and its target molecule. malvernpanalytical.comnih.gov

Table 1: Example Binding Affinities of Pyrrole Derivatives from Molecular Docking Studies

| Compound/Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-[(2-hydroxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | Polo-like kinase 1 (Plk1) | -8.9 | ijcce.ac.ir |

| Pyrrole-3-one derivatives | 3RZE (Human protein kinase) | -6.6 to -8.5 | researchgate.netsci-hub.se |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | E. coli DNA gyrase (1KZN) | -7.2 | nih.govsemanticscholar.org |

This table presents data for derivatives to illustrate the type of results obtained from molecular docking studies involving the pyrrole structural motif.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic properties. nih.govgreenstonebio.com In silico ADMET prediction uses computational models to estimate these properties for a given molecule, significantly reducing the time and cost associated with experimental testing. ajol.info Various software and web tools, such as QikProp and SwissADME, are employed to calculate key physicochemical descriptors and predict ADMET profiles. researchgate.netpensoft.netmdpi.com

For this compound, a theoretical ADMET profile can be generated to assess its drug-likeness. Key parameters include molecular weight (MW), the octanol/water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. pensoft.netchemscene.com These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a MW < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Based on its simple structure, this compound is expected to exhibit favorable ADMET properties, such as good absorption, due to its low molecular weight and moderate polarity. Computational studies on various pyrrole derivatives have consistently shown that the pyrrole scaffold can be part of molecules with optimal pharmacokinetic properties. pensoft.netmdpi.comijper.org

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property/Parameter | Predicted Value | Significance in Pharmacokinetics |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₄H₆N₂ | Basic identity of the molecule |

| Molecular Weight ( g/mol ) | 82.11 | Influences absorption and distribution; lower weight is often favorable. |

| LogP (Octanol/Water Partition Coeff.) | 0.45 | Measures lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 38.03 Ų | Predicts transport properties; TPSA < 140 Ų is associated with good oral bioavailability. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds; influences binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Number of N or O atoms; influences binding and solubility. |

| Rotatable Bonds | 0 | Measures molecular flexibility, which can impact binding affinity. |

| Predicted Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Indicates potential for oral bioavailability. |

| Predicted Absorption & Distribution | ||

| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gut. |

Note: The values in this table are computationally predicted based on the structure of this compound and are intended to be illustrative of the data generated in an in silico ADMET assessment. The significance is based on general principles from sources like semanticscholar.orggreenstonebio.compensoft.netmdpi.com.

Conformational Analysis, Rotamerism, and Tautomerism Modeling

Understanding the three-dimensional structure and dynamic behavior of a molecule is essential for explaining its chemical reactivity and biological activity. researchgate.net Computational modeling provides deep insights into conformational preferences, rotational energy barriers (rotamerism), and the equilibrium between different structural isomers (tautomerism).

Tautomerism: this compound can exist in different tautomeric forms, particularly upon protonation. The most significant equilibrium is the amino-imino tautomerism. researchgate.netacs.org Research has shown that protonation of 3-aminopyrrole can occur at two different sites: the exocyclic amino group or the C-2 position of the pyrrole ring. acs.orgnih.gov

1H-pyrrol-3-aminium cation: Protonation at the amino group preserves the aromaticity of the pyrrole ring.

1H-pyrrol-3(2H)-iminium cation: Protonation at the C-2 carbon results in a non-aromatic σ-complex. acs.orgnih.gov

These two tautomers have been isolated as distinct salts, an occurrence known as desmotropy. acs.orgnih.gov The equilibrium between these forms in solution is highly dependent on the solvent. researchgate.netacs.org In hydrogen-bonding solvents like DMSO, the aromatic aminium tautomer is favored, whereas in less polar solvents like dichloromethane (B109758) (CH₂Cl₂), the non-aromatic iminium tautomer predominates. acs.org This solvent-dependent behavior is crucial for understanding reaction mechanisms and receptor interactions in different environments.

Table 3: Tautomeric Equilibrium of Protonated 3-Aminopyrrole in Various Solvents

| Solvent | Favored Tautomer | Tautomer Ratio (Iminium : Aminium) | Reference |

|---|---|---|---|

| Dichloromethane-d₂ (CD₂Cl₂) | 1H-pyrrol-3(2H)-iminium | ~99 : 1 | acs.org |

| Acetonitrile-d₃ (CD₃CN) | Mixture of both | ~58 : 42 | acs.org |

| Tetrahydrofuran-d₈ (THF-d₈) | 1H-pyrrol-3-aminium | 13 : 87 | acs.org |

Conformational Analysis and Rotamerism: Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. researchgate.net For this compound, the conformational landscape is relatively simple. The pyrrole ring is inherently planar due to its aromaticity. vulcanchem.com The primary conformational freedom comes from the rotation of the amino (-NH₂) group around the C-N bond. Computational models, often using Density Functional Theory (DFT), can be used to determine the preferred orientation of the amino group relative to the ring and to calculate the energy barrier for this rotation. vulcanchem.com While the rotation is generally low-energy, specific conformations can be stabilized by intramolecular interactions or by the surrounding environment. vulcanchem.com For more complex derivatives, the number of rotatable bonds and potential conformers increases significantly, necessitating more rigorous computational analysis to identify the most stable and biologically relevant conformations. researchgate.net

Medicinal Chemistry and Pharmacological Applications of 1h Pyrrol 3 Amine Derivatives

Anticancer and Antileukemic Activity Research

Derivatives of 1H-pyrrol-3-amine have emerged as a promising class of compounds in the quest for novel anticancer and antileukemic agents. Researchers have successfully synthesized and evaluated various substituted this compound analogs, demonstrating their potential to selectively target and inhibit the growth of malignant cells through multiple mechanisms of action.

Investigation of Selective Cytotoxicity against Malignant Cell Lines

A significant focus of research has been the evaluation of the selective cytotoxic effects of this compound derivatives against various cancer cell lines. Studies have shown that these compounds can exhibit potent anti-proliferative activity against hematological and solid tumor cell lines while showing less toxicity towards normal cells.

One notable study focused on a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives and their anti-proliferative activity against the MV4-11 acute myeloid leukemia (AML) cell line. nih.gov The majority of the synthesized compounds demonstrated significant cytotoxic effects. nih.gov For instance, a novel pyridine (B92270) derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine], exhibited selective cytotoxicity against HL60 (acute myeloid leukemia) and K562 (chronic myeloid leukemia) cell lines with IC50 values of 25.93 µg/mL and 10.42 µg/mL, respectively, while showing no significant cytotoxic effect on non-cancerous cells. researchgate.net

Furthermore, research on other pyrrole (B145914) derivatives has highlighted their potential for selective cytotoxicity. For example, certain pyrrole compounds have been shown to induce apoptosis in malignant cells with varying sensitivity compared to normal cells. nih.gov Another study on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, demonstrated selective cytotoxicity towards head and neck squamous cell carcinoma (HNSCC) cell lines (CAL 27 and FaDu) over nonmalignant fibroblasts and keratinocytes. mdpi.com

Table 1: Selective Cytotoxicity of this compound Derivatives

| Compound/Derivative Class | Cell Line | Activity | Source |

| N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines | MV4-11 (AML) | Potent anti-proliferative activity | nih.gov |

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine] | HL60 (AML) | IC50: 25.93 µg/mL | researchgate.net |

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine] | K562 (CML) | IC50: 10.42 µg/mL | researchgate.net |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | CAL 27 (HNSCC) | EC50: 10.8 µM (24h), 2.5 µM (48h) | mdpi.com |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | FaDu (HNSCC) | EC50: 12.4 µM (24h), 2.9 µM (48h) | mdpi.com |

Pharmacological Inhibition of MAPK-Interacting Kinases (Mnks)

A key mechanism through which this compound derivatives exert their anticancer effects is the inhibition of MAPK-interacting kinases (Mnks). Mnks play a crucial role in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a protein often overexpressed in various cancers, including AML, and is essential for its oncogenic activity. nih.gov Therefore, the pharmacological inhibition of Mnks represents an effective strategy for cancer treatment. nih.govnih.gov

A series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were specifically designed and synthesized as potent Mnk2 inhibitors. nih.gov These compounds were found to effectively inhibit the kinase activity of Mnk2, leading to a reduction in the phosphorylation of eIF4E in cancer cells. nih.gov The lead compound from this series, 7k , not only showed potent Mnk2 inhibition but also possessed desirable pharmacokinetic properties and oral bioavailability. nih.gov This research highlights the potential of the N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine scaffold for developing potent and selective Mnk inhibitors for cancer therapy. nih.govnih.gov

Table 2: Mnk Inhibition by this compound Derivatives

| Compound/Derivative Class | Target | Effect | Source |

| N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines | Mnk2 | Potent inhibition | nih.gov |

| N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines | p-eIF4E | Reduced phosphorylation levels | nih.gov |

Induction of Apoptosis and Modulation of Cellular Pathways

In addition to direct cytotoxicity and kinase inhibition, this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and modulate key cellular pathways involved in cell survival and proliferation.

The N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives that inhibit Mnk2 were also found to induce apoptosis in MV4-11 AML cells. nih.gov The mechanism of apoptosis induction involved the downregulation of the anti-apoptotic protein myeloid cell leukemia 1 (Mcl-1) and the cleavage of poly(ADP-ribose)polymerase (PARP), a hallmark of apoptosis. nih.gov

Other studies on pyrrole-based compounds have also demonstrated their ability to trigger apoptotic pathways. For instance, certain pyrrole derivatives can induce apoptosis in malignant cells, and this effect is often selective compared to normal cells. nih.gov Research on novel pyrrolo[2,3-d]pyrimidine derivatives has shown that they can induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com Similarly, a study on 1,3,5-trisubstituted-1H-pyrazole derivatives, which can be conceptually related to substituted pyrroles, found that these compounds could activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org

Table 3: Apoptosis Induction and Pathway Modulation by Pyrrole Derivatives

| Compound/Derivative Class | Cell Line | Mechanism | Source |

| N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines | MV4-11 (AML) | Down-regulation of Mcl-1, PARP cleavage | nih.gov |

| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' | HepG2 | Cell cycle arrest, increased Caspase-3 and Bax, decreased Bcl-2 | mdpi.com |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Activation of Bax, p53, and Caspase-3 | rsc.org |

Antimicrobial and Antiviral Efficacy Studies

The this compound core and its derivatives have also been investigated for their potential as antimicrobial agents. The pyrrole ring is a common motif in compounds exhibiting a broad spectrum of activity against pathogenic bacteria and fungi.

Antibacterial Activity against Pathogenic Strains

Research has indicated that compounds containing the pyrrole structure exhibit significant antibacterial properties. vulcanchem.com For instance, a new bidentate Schiff base ligand derived from pyrrole-2-carbaldehyde, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), and its Co(II) and Cu(II) metal complexes were screened against several bacterial species, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. mdpi.comnih.gov The Schiff base ligand itself showed considerable binding affinity and interactions with bacterial proteins in silico. mdpi.comnih.gov

Another study focused on the synthesis of new pyrrole derivatives, which were then evaluated for their antimicrobial activity. researchgate.net The results indicated that these compounds showed promising antibacterial activity when compared to standard drugs. researchgate.net Specifically, certain synthesized 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives exhibited moderate to good activity against various bacterial strains. ijrpr.com

Table 4: Antibacterial Activity of Pyrrole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity | Source |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) and its metal complexes | E. coli, B. subtilis, S. aureus, K. pneumoniae | Antimicrobial activity observed | mdpi.comnih.gov |

| 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles | Various pathogenic bacteria | Promising antimicrobial activity | researchgate.net |

| 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Moderate to good activity | ijrpr.com |

| 5,5’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol) | P. aeruginosa | Highly active | derpharmachemica.com |

Antifungal Activity Investigations

In addition to their antibacterial effects, this compound derivatives have shown significant promise as antifungal agents. One of the most notable examples is the development of N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole. These compounds were reported as potent anti-Candida agents. nih.gov A subsequent study on a novel series of these derivatives confirmed their potent antifungal activities against 12 strains of Candida albicans. The most potent compound, 1d , exhibited a MIC90 of 0.032 µg/mL, making it significantly more potent than several reference antifungal drugs. nih.gov

Other research has also highlighted the antifungal potential of various pyrrole-based structures. For instance, newly synthesized 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide (B1668358) analogues were found to be potent against Aspergillus fumigatus, with MIC values as low as 0.039 mg/mL. mdpi.com Furthermore, a series of pyrrole-based enaminones, pyrrolo[1,2-a]pyrazines, and indolizines demonstrated a robust antifungal effect against six Candida species, including multidrug-resistant ones. mdpi.com

Table 5: Antifungal Activity of this compound and Related Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC) | Source |

| N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazoles (e.g., compound 1d ) | Candida albicans (12 strains) | MIC90 = 0.032 µg/mL | nih.gov |

| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues (e.g., 5h, 5i, 5j ) | Aspergillus fumigatus | 0.039 mg/mL | mdpi.com |

| Pyrrole-based enaminones and pyrrolo[1,2-a]pyrazines | Candida spp. (including multidrug-resistant) | Potent antifungal effect | mdpi.com |

| 5,5’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-thiadiazol-2-amine) | A. niger | Highly active | derpharmachemica.com |

Antiviral Activity, Including Reverse Transcriptase Inhibition (e.g., HIV-1)

The pyrrole nucleus is a significant scaffold in the development of antiviral agents. alliedacademies.org Derivatives of the pyrrole structure have been recognized for their ability to inhibit reverse transcriptase, an enzyme crucial for the replication of retroviruses like the Human Immunodeficiency Virus Type 1 (HIV-1). alliedacademies.org Research has also explored the antiviral potential of pyrrolopyrimidine compounds. ontosight.ai

Studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have identified compounds with significant anti-HIV-1 activity. nih.gov For instance, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate demonstrated notable efficacy with an EC50 value of 1.65 µM and an in vitro therapeutic index of 7.98. nih.gov The structural features influencing this activity include the ester substituent at position 4 and the distance between the pyrrolopyridine core and the phenyl ring. nih.gov

Neurological and Central Nervous System Applications

Derivatives of this compound have emerged as a promising area of research for their potential neuroprotective properties. Studies in animal models of neurodegeneration have indicated that the administration of certain pyrrole derivatives can lead to improved cognitive function and a reduction in neuronal loss, suggesting therapeutic possibilities for conditions like Alzheimer's disease. vulcanchem.com The pyrimidine (B1678525) scaffold, in particular, has gained attention for its role in improving cognitive functions and its potential in managing neurodegeneration. researchgate.net

Research into pyrrolopyrimidine derivatives has also shown their potential as neuroprotective agents. ontosight.ai For instance, novel brain-penetrating lipid antioxidant pyrrolopyrimidines, U-101033E and its aromatized analog U-104067F, have been shown to attenuate the post-ischemic degeneration of dopaminergic nigrostriatal neurons in gerbils. nih.gov This neuroprotective effect is believed to be linked to the inhibition of oxygen radical formation and subsequent lipid peroxidation. nih.gov

Furthermore, a study on N-pyrrolyl hydrazide–hydrazones identified specific derivatives with low neurotoxicity and significant neuroprotective effects in models of induced oxidative stress. nih.gov One of the most promising compounds, ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate, demonstrated considerable neuroprotection and also inhibited the hMAO-B enzyme. nih.gov

| Compound/Derivative Class | Model | Key Findings | Reference |

| Pyrrole derivatives | Animal models of neurodegeneration | Improved cognitive function and reduced neuronal loss. | vulcanchem.com |

| Pyrrolopyrimidine derivatives | General research | Explored for neuroprotective potential. | ontosight.ai |

| U-101033E and U-104067F | Gerbil model of forebrain ischemia | Attenuated post-ischemic loss of dopaminergic neurons. | nih.gov |

| N-pyrrolyl hydrazide–hydrazones | In vitro models of oxidative stress | Demonstrated low neurotoxicity and high neuroprotection. | nih.gov |

The inhibition of the serotonin (B10506) transporter (SERT) is a key mechanism for many antidepressant medications. Certain derivatives of this compound have been investigated for their potential as SERT inhibitors. For example, 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine has been shown to inhibit serotonin transporters in vitro, indicating potential antidepressant properties. smolecule.com

Similarly, (1-Methyl-1H-pyrrol-2-yl)methanamine has been identified as a potential SERT inhibitor. Research in animal models with derivatives of this compound has shown promising results in reducing depressive symptoms.

A study focused on designing and synthesizing 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors identified a compound, SA-5, with a chlorine atom at specific positions, which demonstrated significant 5-HT reuptake inhibition, comparable to the standard drug sertraline (B1200038). nih.gov In vivo studies with SA-5 also showed a statistically significant impact on the behavior of depressed animals. nih.gov

| Compound/Derivative | Key Finding | Reference |

| 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine | In vitro inhibition of serotonin transporters. | smolecule.com |

| (1-Methyl-1H-pyrrol-2-yl)methanamine | Identified as a potential SERT inhibitor. | |

| 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine (SA-5) | Showed 5-HT reuptake inhibition comparable to sertraline and positive effects in in vivo models of depression. | nih.gov |

The pyrrole scaffold is present in a number of compounds that have been investigated for anticonvulsant activity. researchgate.net Research into N-substituted 2,5-dimethyl pyrrole and bipyrrole derivatives has shown some potential in this area. chalcogen.ro In one study, certain synthesized compounds showed initial signs of anticonvulsant protection in primary screening models and were further evaluated. One compound was found to possess anticonvulsant activity at a specific dose in the 6 Hz test. researchgate.netchalcogen.ro

Another study involving novel pyrrole [1,2-a] pyrazine (B50134) compounds revealed promising seizure protection in various epileptic models, with some derivatives showing potent anticonvulsant activity comparable to reference drugs. alliedacademies.org Additionally, certain 2,5-disubstituted-1H-pyrrole derivatives have been found to be potent against anticonvulsant activity and are considered potential leads for developing new anti-epileptic compounds. alliedacademies.org

| Derivative Class | Screening Model(s) | Key Findings | Reference |

| N-substituted 2,5-dimethyl pyrrole and bipyrrole derivatives | MES, scMET, 6 Hz test | One compound showed anticonvulsant activity in the 6 Hz test. | researchgate.netchalcogen.ro |

| Pyrrole [1,2-a] pyrazine derivatives | MES, scMET, PISP tests | Showed promising seizure protection, with some derivatives having potent activity. | alliedacademies.org |

| 2,5-disubstituted-1H-pyrrole derivatives | Not specified | Found to be potent against anti-convulsant activity. | alliedacademies.org |

The pyrrole structure is a key component in various compounds exhibiting analgesic properties. researchgate.netnumberanalytics.com For example, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) tolmetin (B1215870) and zomepirac, which also have analgesic effects, are pyrrole acetic acid derivatives. alliedacademies.orgresearchgate.net

Research into new pyrrole derivatives has identified compounds with significant analgesic activity. In one study, new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione were synthesized and tested for analgesic and sedative effects. mdpi.com All tested compounds were more active than acetylsalicylic acid in the "writhing" test, with two showing activity similar to morphine. mdpi.com These compounds also demonstrated sedative properties by inhibiting locomotor activity in mice. mdpi.com

Another study on substituted pyrrole derivatives found that three compounds showed analgesic effects in both the acetic acid-induced writhing test and the hot plate test. chalcogen.ro Furthermore, research on new pyrrole derivatives of phencyclidine indicated that one of the synthesized compounds produced higher analgesic effects in both acute thermal and chemical pain tests compared to the parent compound. nih.gov

| Derivative Class | Test Model(s) | Key Findings | Reference |

| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Hot plate test, writhing test | All tested compounds were more active than acetylsalicylic acid; two were similar to morphine. Also showed sedative effects. | mdpi.com |

| Substituted pyrrole derivatives | Acetic acid-induced writhing test, hot plate test | Three compounds demonstrated analgesic effects. | chalcogen.ro |

| Pyrrole derivatives of phencyclidine | Tail immersion test, formalin test | One derivative showed higher analgesic effects in acute thermal and chemical pain models. | nih.gov |

Research into Anticonvulsant Properties

Anti-inflammatory and Immunomodulatory Research

Pyrrole derivatives are a significant class of compounds with established anti-inflammatory properties. jmpas.comrsc.org The widely used NSAIDs, tolmetin and zomepirac, are based on a pyrrole acetic acid structure. alliedacademies.orgresearchgate.net Research has continued to explore new pyrrole-based compounds for their anti-inflammatory potential.

A study on 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives found that most of the tested compounds showed significant inhibition of carrageenan-induced rat paw edema, with one compound being as potent as the standard drug etoricoxib. jmpas.com Another study on substituted pyrrole carboxylic acids also demonstrated anti-inflammatory activity in rats. nih.gov

Pyrrolopyrimidine derivatives have also been investigated for their anti-inflammatory and immunomodulatory effects. ontosight.ai Novel fused pyrrolopyrimidine derivatives have been identified as promising antioxidant and anti-inflammatory agents. nih.govtandfonline.com Certain pyrrolopyrimidine compounds have been shown to act as immunomodulatory agents by reversing the suppression of pro-inflammatory cytokines. google.com Furthermore, some pyrrolopyrimidine and pyrrolopyridine derivatives have been identified as potent inhibitors of ENPP1, which can stimulate the STING pathway, suggesting a role in cancer immunotherapy. nih.gov

| Compound/Derivative Class | Key Findings | Reference(s) |

| 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives | Significant anti-inflammatory activity in a rat paw edema model. | jmpas.com |

| Substituted pyrrole carboxylic acids | Demonstrated anti-inflammatory activity in rats. | nih.gov |

| Fused pyrrolopyrimidine derivatives | Identified as promising antioxidant and anti-inflammatory agents. | nih.govtandfonline.com |

| Pyrrolopyrimidine compounds | Act as immunomodulatory agents, reversing suppression of pro-inflammatory cytokines. | google.com |

| Pyrrolopyrimidine and pyrrolopyridine derivatives | Potent inhibitors of ENPP1, activating the STING pathway for potential cancer immunotherapy. | nih.gov |

Other Therapeutic Potentials of this compound Derivatives

Derivatives of the this compound scaffold are being explored for a variety of therapeutic applications beyond their well-established roles. These investigations have revealed promising activities in several key areas of medicinal chemistry, including the management of diabetes, mitigation of oxidative stress, and the inhibition of enzymes crucial to cell division and signaling.

Antidiabetic Activity Investigations

The search for novel and effective treatments for diabetes mellitus, a widespread metabolic disorder, has led researchers to investigate the potential of this compound derivatives. nih.gov These compounds have shown promise in preclinical studies, suggesting they may act through various mechanisms to control blood glucose levels. nih.gov

One area of focus is the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in the breakdown of carbohydrates. rjptonline.org By inhibiting these enzymes, the rate of glucose absorption from the gut can be slowed, leading to a more controlled rise in blood sugar after meals. For instance, a series of chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives demonstrated moderate to excellent in vitro α-glucosidase inhibitory activity, with one compound exhibiting the most potent inhibition in the series. researchgate.net

Furthermore, some pyrrole derivatives are being investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors. brieflands.com DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which play a crucial role in stimulating insulin (B600854) secretion and regulating blood glucose. By inhibiting DPP-4, these compounds can enhance the action of incretins, thereby improving glycemic control. nih.gov A series of pyrrole and pyrrolopyrimidine derivatives showed promising antihyperglycemic activity in animal models, comparable to the standard drug Glimepiride. nih.govresearchgate.net

Additionally, some pyrrolopyridine derivatives have been found to reduce blood glucose by stimulating glucose uptake into muscle and fat cells, indicating an insulin-sensitizing effect. mdpi.com Another target being explored is aldose reductase, an enzyme implicated in the diabetic complications affecting the eyes and nerves. mdpi.com

Table 1: Antidiabetic Activity of this compound Derivatives

| Compound Class | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| Chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamides | α-glucosidase inhibition | Moderate to excellent in vitro inhibitory activity. | researchgate.net |

| Pyrrole and Pyrrolopyrimidine derivatives | Antihyperglycemic | Promising activity in animal models, comparable to Glimepiride. | nih.govresearchgate.net |

| Pyrrolopyridine-1,3(2H)-dione derivatives | Glucose uptake stimulation | Effectively reduce blood glucose by enhancing glucose uptake in muscle and fat cells. | mdpi.com |

| Pyrrolopyridine-1,3-dione alkanoic acid derivatives | Aldose reductase inhibition | Showed potential as aldose reductase inhibitors, which may help in preventing diabetic complications. | mdpi.com |

| α-amino pyrrole-2-carbonitrile (B156044) analogs | DPP-4 inhibition | Demonstrated good inhibitory activities. | brieflands.com |

Antioxidant Activity Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Pyrrole-containing compounds have emerged as promising antioxidants due to their ability to scavenge free radicals and mitigate oxidative damage to cellular components like DNA, proteins, and lipids. researchgate.net

The antioxidant potential of this compound derivatives stems from the electron-rich nature of the pyrrole ring, which can donate a hydrogen atom to neutralize free radicals. oup.comshd-pub.org.rs Studies have shown that the structural features of these derivatives significantly influence their antioxidant capacity. For example, the presence of certain substituents can enhance their radical scavenging activity. researchgate.neteurekaselect.com

Several studies have evaluated the antioxidant properties of various pyrrole derivatives using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijrpc.comnih.gov For instance, a series of pyrimidinesulfamoyl-1H-pyrrole-3-carboxamides showed promising antioxidant activities. eurekaselect.com Another study found that certain 1-alkyl-pyrroles exhibited a clear structure-activity relationship, with their free radical scavenging activity decreasing as the size of the alkyl side chain increased. oup.com The antioxidant properties of these compounds suggest their potential therapeutic application in diseases associated with oxidative stress. researchgate.net

Table 2: Antioxidant Activity of this compound Derivatives

| Compound Class | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrimidinesulfamoyl-1H-pyrrole-3-carboxamides | In vitro antioxidant assays | Certain derivatives exhibited promising antioxidant activities. | eurekaselect.com |

| 3-[4-(2,5-dimethyl amino-1H pyrrol-1-yl-phenyl) eurekaselect.comcancertreatmentjournal.combiomolther.org-oxadiazino [6,5-b] substituted indoles | DPPH assay | Compounds with electron-withdrawing groups showed significant antioxidant activity. | ijrpc.com |

| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH assay | One derivative demonstrated the greatest potential as a radical scavenger. | nih.gov |

| 1-Alkyl-pyrroles | DPPH and ABTS radical scavenging | Activity decreased with increasing side chain size, indicating a structure-activity relationship. | oup.com |

| Non-halogenated pyrrole derivatives with a secondary amide group | Oxy score (OS) in human serum | Showed better antioxidant properties than the standard, Trolox. | shd-pub.org.rs |

Inhibition of Cellular DNA Polymerases and Protein Kinases

The ability of this compound derivatives to inhibit key cellular enzymes like DNA polymerases and protein kinases has positioned them as compounds of interest in cancer research and other fields.

DNA Polymerase Inhibition: DNA polymerases are essential for DNA replication and repair, making them attractive targets for anticancer and antiviral therapies. nih.govmdpi.com Some pyrrole derivatives have been shown to interfere with the activity of these enzymes. For example, pyrrolamides have been identified as a novel class of antibacterial agents that target DNA gyrase, a type of topoisomerase II that is crucial for bacterial DNA replication. nih.gov These compounds were found to bind to the ATP pocket of DNA gyrase, leading to its inhibition. nih.gov Furthermore, pyrrole-imidazole polyamides, which bind to the minor groove of DNA, can interfere with the activity of RNA polymerase II, an enzyme responsible for transcribing DNA into RNA. pnas.org This interference can lead to the activation of p53 signaling, a key pathway in tumor suppression, without causing detectable DNA damage. pnas.org

Protein Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. cancertreatmentjournal.com Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. cancertreatmentjournal.comnih.gov Consequently, protein kinase inhibitors have become a major focus of drug development. cancertreatmentjournal.com

Pyrrole-based scaffolds have proven to be particularly valuable in the design of kinase inhibitors. cancertreatmentjournal.com For instance, pyrrole indolin-2-one derivatives are a well-known class of kinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are involved in angiogenesis (the formation of new blood vessels that tumors need to grow). cancertreatmentjournal.com Sunitinib, an FDA-approved drug, is a notable example from this class. cancertreatmentjournal.com

Derivatives of this compound have also been investigated as inhibitors of various other protein kinases, including:

Lymphocyte-specific kinase (Lck): A novel series of pyrrole derivatives showed potent inhibitory activity against Lck, a key enzyme in T-cell signaling. eui.eu

MAPK-interacting kinases (Mnks): N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were identified as potent inhibitors of Mnk2, which is involved in the oncogenic activity of the translation initiation factor eIF4E. nih.gov

Src, Syk, and TAK1 kinases: A pyrrole derivative of chalcone (B49325) was found to inhibit these kinases, which are involved in inflammatory responses. biomolther.org

ERK2, Aurora2, GSK3, CDK2, AKT3, and ROCK protein kinases: Certain pyrrole derivatives have been described as inhibitors of these kinases, which are implicated in cancer, neurodegenerative disorders, and other diseases. wipo.int

Table 3: Inhibition of DNA Polymerases and Protein Kinases by this compound Derivatives

| Compound Class | Target Enzyme(s) | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyrrolamides | DNA gyrase | Antibacterial | Inhibit bacterial DNA replication by binding to the ATP pocket of DNA gyrase. | nih.gov |

| Pyrrole-imidazole polyamides | RNA polymerase II | Anticancer | Interfere with transcription, leading to p53 activation without DNA damage. | pnas.org |

| Pyrrole indolin-2-ones | VEGFRs, PDGFRs | Anticancer | Inhibit angiogenesis; Sunitinib is an approved drug in this class. | cancertreatmentjournal.com |

| N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines | Mnk2 | Anticancer (Leukemia) | Potent inhibitors that reduce phosphorylated eIF4E and induce apoptosis. | nih.gov |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Tyrosine kinases (EGFR, VEGFR2) | Anticancer | Designed as potential tyrosine kinase inhibitors. | nih.gov |

| Pyrrole derivative of chalcone | Src, Syk, TAK1 | Anti-inflammatory | Inhibits inflammatory responses by blocking these kinases. | biomolther.org |

| Novel pyrrole derivatives | Lck | Immunomodulation | Potent inhibitors of Lck with IC50 values <10 nM. | eui.eu |

Applications in Materials Science and Supramolecular Chemistry

Development of Advanced Materials Based on Pyrrol-3-amine Scaffolds

The development of materials derived from the 1H-pyrrol-3-amine scaffold is a burgeoning area of research. By chemically modifying and polymerizing this core structure, scientists can fabricate materials with enhanced functionalities for a wide array of applications, from electronic devices to protective coatings.

The planar, conjugated structure of the pyrrole (B145914) ring makes its derivatives, including this compound, promising candidates for use in organic electronic and optoelectronic devices. ontosight.ai The π-conjugated system allows for the delocalization of electrons, a key requirement for semiconducting materials.

Derivatives of this compound are being explored for their potential in this domain. For instance, a repeating polymer derived from methyl 1H-pyrrole-3-carboxylate has been successfully utilized as a supercapacitor energy storage material for transient, or dissolvable, electronics. scispace.com Furthermore, electropolymerized films made from related compounds like 3-(1H-Pyrrol-1-YL)propan-1-amine have demonstrated potential for creating functional electronic devices and sensors. vulcanchem.com The molecular structure of these pyrrole-based compounds, featuring planar and conjugated rings, is a critical factor in their suitability for these applications. ontosight.ai